

Abexinostat histone deacetylase inhibitor discovery

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Abexinostat

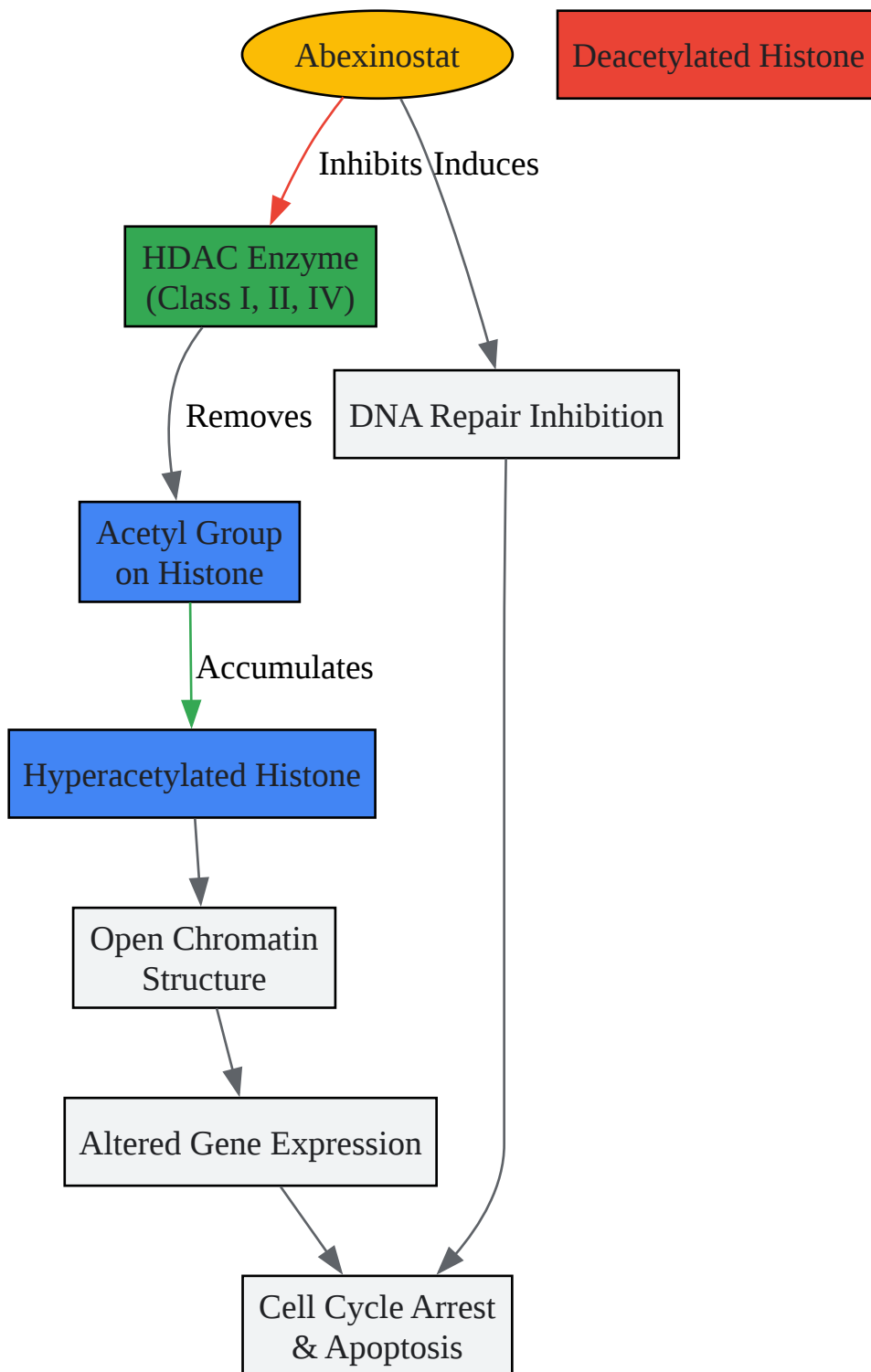
CAS No.: 783355-60-2

Cat. No.: S548540

[Get Quote](#)

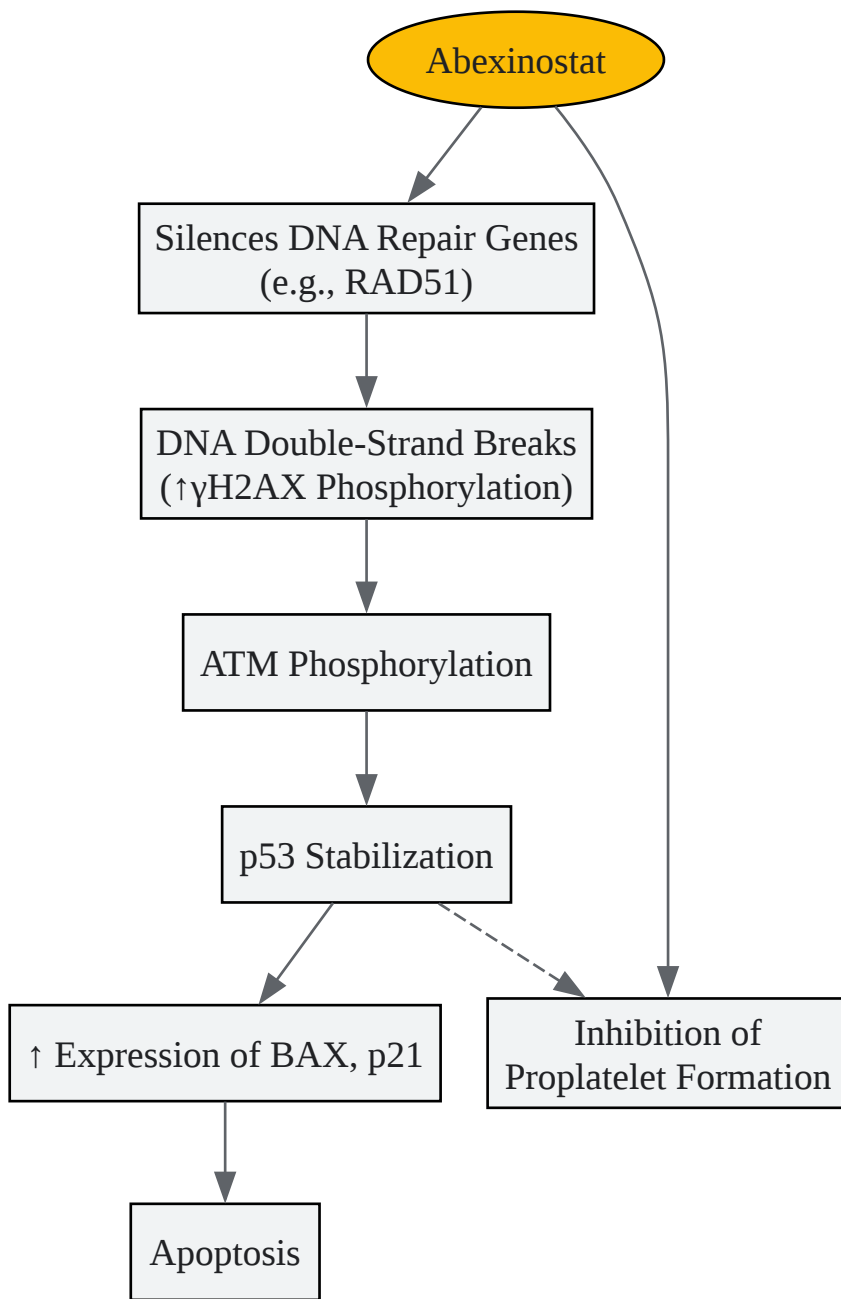
Mechanism of Action and Key Pathways

As a pan-HDAC inhibitor, **Abexinostat** targets a broad spectrum of HDAC enzymes. The following diagram illustrates its core mechanism of action and subsequent cellular effects.



[Click to download full resolution via product page](#)

A key mechanism behind its efficacy involves the induction of DNA damage and the prevention of its repair. The diagram below details this p53-mediated pathway identified in mechanistic studies.



[Click to download full resolution via product page](#)

Clinical Efficacy and Safety Data

Clinical trials have evaluated **Abexinostat**'s efficacy and safety, primarily in patients with relapsed or refractory lymphomas. Key quantitative data are summarized below.

Trial Phase / Type	Patient Population	Dosing Regimen	Efficacy Findings (ORR, mPFS)	Common Grade ≥3 Adverse Events (Incidence)
--------------------	--------------------	----------------	-------------------------------	--

| **Phase II Clinical Trial** [1] | Relapsed/Refractory NHL & CLL (n=100) | 80 mg BID, 14 days on/7 days off
| **ORR: 28%**

- Follicular Lymphoma: **56%**
- T-cell Lymphoma: 40%
- DLBCL: 31% | - Thrombocytopenia: **80%**
- Neutropenia: 27%
- Anemia: 12% | | **Phase I Clinical Trial** [2] | Chinese patients with r/r B-cell NHL (n=12) | 80 mg BID, 7 days on/7 days off (RP2D) | **ORR: 40%**
- Follicular Lymphoma: **50%**
- mPFS (FL): **8.38 months** | - Thrombocytopenia: 18.2%
- Hypertriglyceridemia: 27.3% | | **Preclinical Study (In Vitro)** [3] | NSCLC cell lines (A549 & H460) | 0.2-0.7 μ M | **Radiosensitization**
- Mean SER_{10} : 1.6 - 2.5 | Not applicable (in vitro study) |

Preclinical Experimental Protocols

Key experiments that established **Abexinostat**'s anti-tumor activity and mechanism followed standardized preclinical and clinical methodologies.

- **In Vitro Anti-tumor & Radiosensitization Protocol** [3]:
 - **Cell Culture:** Use NSCLC cell lines (e.g., A549, H460) maintained in standard conditions.
 - **Drug Treatment:** Expose cells to **Abexinostat** at concentrations around the IC50 (e.g., 0.2-0.7 μ M) for 24 hours.
 - **Irradiation:** Treat cells with ionizing radiation (e.g., 0-6 Gy).
 - **Clonogenic Assay:** After irradiation, seed cells at low density and allow colonies to form for 7-14 days. Fix, stain colonies, and count to generate survival curves.
 - **Analysis:** Fit data to a linear-quadratic model. Calculate the Sensitization Enhancement Ratio at 10% survival (SER_{10}) to quantify radiosensitization.
- **Phase I Clinical Trial Protocol (Dose Escalation)** [2]:
 - **Patient Population:** Enroll patients with relapsed/refractory B-cell non-Hodgkin lymphoma.

- **Dosing:** Administer **Abexinostat** orally in escalating dose cohorts (e.g., 40, 60, 80 mg BID) on a "one week on, one week off" schedule.
- **Primary Endpoints:** Assess safety, tolerability, and pharmacokinetics (PK) over a 21-day cycle. Define the Recommended Phase 2 Dose (RP2D) based on Dose-Limiting Toxicities (DLTs).
- **Secondary Endpoints:** Evaluate preliminary efficacy via Objective Response Rate (ORR) using standardized criteria (e.g., Lugano classification for lymphoma).

Future Research and Combination Strategies

Research continues to explore **Abexinostat**'s full potential, particularly in combination therapies.

- **Combination with Radiotherapy:** Preclinical data shows **Abexinostat** acts as a potent radiosensitizer, even in hypoxic conditions, by impairing DNA damage repair and increasing apoptosis [3].
- **Triple Combination Therapy:** Initial in vivo studies suggest promising results combining **Abexinostat** with irradiation and cisplatin, indicating a potential strategy for enhancing efficacy in solid tumors like NSCLC [3].
- **Ongoing Clinical Trials:** As of 2025, **Abexinostat** is in Phase III development for renal cell carcinoma and in Phase II trials for other indications, reflecting active interest in its clinical application [4].

Based on the current evidence, **Abexinostat** is a promising HDAC inhibitor with demonstrated clinical activity in lymphoid malignancies, particularly follicular lymphoma. Its future development will likely focus on optimizing combination regimens and managing the associated hematological toxicities.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Safety and efficacy of abexinostat, a pan-histone ... [pmc.ncbi.nlm.nih.gov]
2. Safety, pharmacokinetics, and efficacy of abexinostat, an ... [pubmed.ncbi.nlm.nih.gov]
3. Time dependent modulation of tumor radiosensitivity by a pan HDAC ... [pmc.ncbi.nlm.nih.gov]

4. DelveInsight Business Research , LLP: HDAC Market Sees... Inhibitors [finanznachrichten.de]

To cite this document: Smolecule. [Abexinostat histone deacetylase inhibitor discovery]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548540#abexinostat-histone-deacetylase-inhibitor-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com